5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one typically involves a multi-step process starting from isoquinoline. Huang Wei-yi (2006) reported a three-step synthesis process where isoquinoline undergoes sulfonation, followed by hydroxylation and hydrogenation to yield 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one with an overall yield of 47.6%. The process demonstrates the compound's accessibility through relatively straightforward chemical reactions, utilizing common reagents and catalysts like sulfuric acid, sodium hydroxide, potassium hydroxide, and palladium on carbon (Pd/C) (Huang Wei-yi, 2006).
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been determined through various spectroscopic methods, including ^1H NMR and mass spectrometry (MS). These analyses confirm the presence of the hydroxy group at the 5-position and the saturation of the 3,4-positions in the isoquinoline ring, providing insights into the compound's reactivity and potential for further functionalization.
Chemical Reactions and Properties
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. Renzhi Liu et al. (2019) explored its capability to undergo radical 6-endo aza-cyclization, showcasing its potential in synthesizing complex heterocycles under copper-catalyzed conditions. This property highlights its utility in constructing diverse molecular architectures for potential applications in medicinal chemistry and material science (Renzhi Liu et al., 2019).
Scientific Research Applications
- Antioomycete Activity
- Field : Plant Disease Management
- Application : This compound is used as a bioactive natural scaffold for plant disease management . Derivatives of this compound were synthesized using the Castagnoli–Cushman reaction .
- Method : The synthesized derivatives were tested for their antioomycete activity against Pythium recalcitrans .
- Results : The results indicated that their antioomycete activity against Pythium recalcitrans was superior . Compound I23 showed the highest in vitro potency against P. recalcitrans with an EC 50 value of 14 μM .
Additionally, 1,3-oxazines, which have a wide variety of biological activities, and naphthoquinone scaffolds, which exhibit several biological responses such as antithrombotic, apoptosis and lipoxygenase inhibitors, might be of interest .
properties
IUPAC Name |
5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQIVHHHBBVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530894 | |
Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
CAS RN |
56469-02-4 | |
Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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